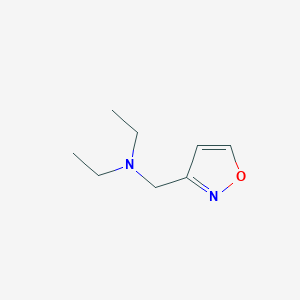
N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine, can be achieved through various methods. One common approach involves the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being developed to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs microwave-assisted synthesis, which enhances reaction rates and yields. This method is efficient and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the isoxazole ring .
Applications De Recherche Scientifique
N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine involves its interaction with specific molecular targets. Isoxazole derivatives can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- N-methyl-N-(isoxazol-3-ylmethyl)ethanamine
- N-ethyl-N-(isoxazol-5-ylmethyl)ethanamine
- N-ethyl-N-(isoxazol-3-ylmethyl)propylamine
Uniqueness
N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
N-ethyl-N-(1,2-oxazol-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C8H14N2O/c1-3-10(4-2)7-8-5-6-11-9-8/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
NSHFSDWEYWKULV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=NOC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


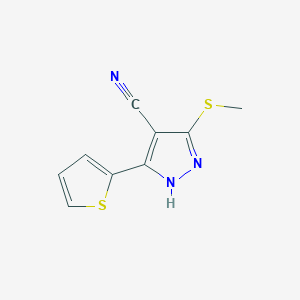
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15204297.png)


![4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15204314.png)
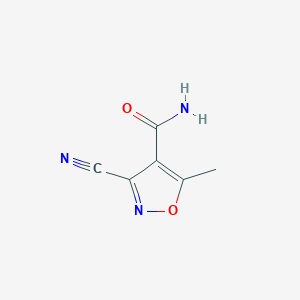
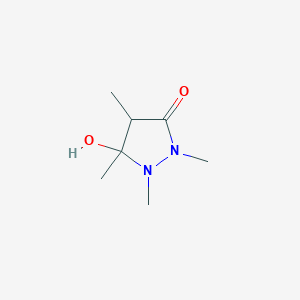
![7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15204324.png)



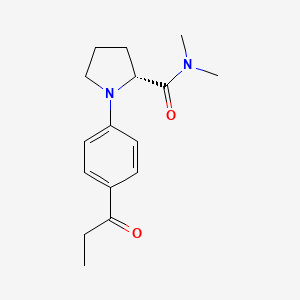
![4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15204367.png)
![tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate](/img/structure/B15204373.png)
